molecular formula C13H18O3 B13814286 3-Hexyl-4-prop-2-enylfuran-2,5-dione

3-Hexyl-4-prop-2-enylfuran-2,5-dione

Cat. No.: B13814286
M. Wt: 222.28 g/mol
InChI Key: MRPYBMFALDUJLQ-UHFFFAOYSA-N
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Description

3-Hexyl-4-prop-2-enylfuran-2,5-dione is a furan-2,5-dione derivative characterized by a central dione ring substituted with a hexyl chain at position 3 and a propenyl (allyl) group at position 2. The hexyl and propenyl substituents likely influence lipophilicity, metabolic stability, and intermolecular interactions, which are critical for pharmacological or industrial applications .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-hexyl-4-prop-2-enylfuran-2,5-dione

InChI

InChI=1S/C13H18O3/c1-3-5-6-7-9-11-10(8-4-2)12(14)16-13(11)15/h4H,2-3,5-9H2,1H3

InChI Key

MRPYBMFALDUJLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=O)OC1=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexyl-4-prop-2-enylfuran-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hexyl-substituted acetylenes with furan-2,5-dione in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-4-prop-2-enylfuran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper complexes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hexyl-substituted furan-2,5-dicarboxylic acid, while reduction can produce hexyl-substituted tetrahydrofuranone .

Scientific Research Applications

3-Hexyl-4-prop-2-enylfuran-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Hexyl-4-prop-2-enylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Hexyl-4-prop-2-enylfuran-2,5-dione with structurally or functionally related compounds based on the evidence:

Compound Core Structure Key Substituents Bioactivity/Application Key Findings Reference
This compound Furan-2,5-dione C3: Hexyl; C4: Propenyl Not reported in evidence Hypothesized to exhibit moderate lipophilicity and reactivity due to substituents. N/A
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) Piperazine-2,5-dione C3: Benzylidene; C6: Isobutyl Anti-H1N1 (IC50: 28.9 ± 2.2 μM) Substituted diketopiperazines show antiviral activity; benzylidene enhances π-π interactions.
Albonoursin (Compound 7) Piperazine-2,5-dione C3/C6: Specific cyclic substituents Anti-H1N1 (IC50: 6.8 ± 1.5 μM) Optimized substituents correlate with higher potency against H1N1.
Curcumin Heptadiene-3,5-dione C1/C7: Methoxy phenyl groups DNMT1 inhibition β-diketone is essential for activity; low bioavailability due to rapid metabolism.
TMC (Curcumin analog) Heptadiene-3,5-dione C1/C7: Dimethoxyphenyl; C4: Dimethyl Enhanced metabolic stability Methylation blocks metabolic sites, improving stability while retaining activity.
Procymidone Bicyclohexane-2,4-dione C3: Dichlorophenyl; C5: Methyl Fungicide (agricultural use) Dichlorophenyl group critical for pesticidal activity via target binding.

Key Structural and Functional Insights:

Core Reactivity: Furan-2,5-diones (e.g., the target compound) and piperazine-2,5-diones (e.g., albonoursin) share electrophilic dione moieties, enabling nucleophilic attacks or hydrogen bonding. However, the six-membered piperazine ring in albonoursin may confer greater conformational flexibility compared to the rigid furan system .

Substituent Effects :

  • Lipophilicity : The hexyl chain in the target compound likely increases lipophilicity, akin to the isobutyl group in compound 6, which enhances membrane permeability in antiviral analogs .
  • Bioactivity : Propenyl groups (as in the target compound) are reactive and may participate in Michael addition reactions or act as alkylating agents, similar to the dichlorophenyl group in procymidone, which mediates fungicidal activity .

Metabolic Stability: Curcumin analogs (e.g., TMC) demonstrate that blocking labile sites (e.g., phenolic groups) with methyl or cyclohexyl substituents improves stability . The hexyl group in the target compound may similarly reduce metabolic degradation compared to shorter alkyl chains.

Antiviral vs. Antifungal Activity: Diketopiperazines with aromatic substituents (e.g., benzylidene in compound 6) show antiviral activity, while non-aromatic diones (e.g., procymidone) exhibit pesticidal effects. This suggests that bioactivity is highly substituent-dependent .

Research Findings and Implications

  • Antiviral Potential: Structural parallels to compound 6 and albonoursin suggest that this compound could be screened for antiviral activity, particularly against enveloped viruses like H1N1.
  • Synthetic Utility : The propenyl group may serve as a handle for further chemical modifications, analogous to the metabolic blocking strategies used in curcumin analogs .
  • Limitations : The absence of direct data on the target compound necessitates empirical validation of its stability, toxicity, and bioactivity.

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